2-Hydroxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmasterin, also known as stigmasterol, is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes. It is a naturally occurring compound found in the plant fats or oils of numerous plants, such as soybean, calabar bean, and rape seed. Stigmasterin plays a significant role in maintaining the structure and physiology of cell membranes in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterin can be synthesized through various chemical processes. One common method involves the extraction of stigmasterin from plant sources, followed by purification using chromatographic techniques. The synthetic route typically includes the isolation of stigmasterin from plant oils, such as soybean oil, through saponification and subsequent extraction with organic solvents .
Industrial Production Methods
Industrial production of stigmasterin involves large-scale extraction from plant oils. The process includes the saponification of oils to release free sterols, followed by purification using techniques such as crystallization and chromatography. This method ensures the production of high-purity stigmasterin for various applications .
Chemical Reactions Analysis
Types of Reactions
Stigmasterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions
Oxidation: Stigmasterin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form oxidized derivatives.
Reduction: Reduction of stigmasterin can be achieved using hydrogen gas in the presence of a palladium catalyst to produce reduced sterol derivatives.
Major Products Formed
The major products formed from these reactions include oxidized sterol derivatives, reduced sterol derivatives, and substituted sterol compounds. These products have various applications in the pharmaceutical and chemical industries .
Scientific Research Applications
Stigmasterin has a wide range of scientific research applications:
Biology: In biological research, stigmasterin is studied for its role in cell membrane structure and function.
Medicine: Stigmasterin has shown potential in medical research for its anti-inflammatory, anticancer, and cholesterol-lowering properties.
Industry: In the industrial sector, stigmasterin is used as a food additive to increase the phytosterol content in food products, potentially lowering LDL cholesterol levels.
Mechanism of Action
Stigmasterin exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/Akt signaling pathway and generate mitochondrial reactive oxygen species, leading to apoptosis in tumor cells. Additionally, stigmasterin modulates cyclin proteins and cyclin-dependent kinases, inhibiting cell proliferation and inducing autophagy in cancer cells . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines .
Comparison with Similar Compounds
Stigmasterin is structurally similar to other phytosterols such as spinasterol, fucosterol, and cyasterone. it is unique in its specific biological activities and applications:
Spinasterol: Similar to stigmasterin, spinasterol is found in various plant sources and has been studied for its anti-inflammatory and anticancer properties.
Fucosterol: Fucosterol is another phytosterol with antioxidant and anti-inflammatory effects, commonly found in marine algae.
Cyasterone: Cyasterone is a phytosterol with potential anti-tumor and anti-diabetic properties.
Stigmasterin stands out due to its extensive use in the synthesis of steroidal hormones and its diverse pharmacological effects, making it a valuable compound in both research and industry .
Properties
CAS No. |
123199-81-5 |
---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-hydroxy-N-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O3/c19-13-8-4-2-6-11(13)14(20)17-18-9-16-12-7-3-1-5-10(12)15(18)21/h1-9,19H,(H,17,20) |
InChI Key |
KAJROCKGKBTXDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O |
123199-81-5 | |
Synonyms |
2-Hydroxy-N-(4-oxo-3(4H)-quinazolinyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.